molecular formula C12H13N3O3 B3732251 [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester

[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester

Cat. No.: B3732251
M. Wt: 247.25 g/mol
InChI Key: WDSBUGOUUCSOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as an α,β-unsaturated carbonyl compound.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using a phenyl halide and a suitable base.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester has found applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid methyl ester: Similar structure with a methyl ester instead of an ethyl ester.

    [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-propionic acid ethyl ester: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness

    Structural Features: The presence of the ethyl ester and acetic acid moiety provides unique chemical properties and reactivity.

    Biological Activity: The specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of [5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(17)7-10-13-12(15-14-10)8-5-3-4-6-9(8)16/h3-6,16H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBUGOUUCSOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester
Reactant of Route 5
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
[5-(2-Hydroxy-phenyl)-2H-[1,2,4]triazol-3-yl]-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.